2-Hydroxy-6-methylpyrimidine-4-carboxylic acid hydrochloride
Overview
Description
2-Hydroxy-6-methylpyrimidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H7ClN2O3 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of 6 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 3 oxygen atoms . The molecular weight is approximately 190.58 g/mol.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 190.58 g/mol and a molecular formula of C6H7ClN2O3 .Mechanism of Action
Target of Action
The primary targets of 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid hydrochloride are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules in the environment.
Properties
IUPAC Name |
6-methyl-2-oxo-1H-pyrimidine-4-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3.ClH/c1-3-2-4(5(9)10)8-6(11)7-3;/h2H,1H3,(H,9,10)(H,7,8,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMSHMZYBWFYOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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